molecular formula C21H26N2O4 B12944994 Benzyl N6-((benzyloxy)carbonyl)-D-lysinate

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate

Katalognummer: B12944994
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: BLQSAXJSJHUEIQ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the lysine molecule. It is commonly used in peptide synthesis and serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of D-lysine with benzyl chloroformate. The reaction is carried out in an alkaline medium, usually with sodium hydroxide or potassium carbonate, to facilitate the formation of the benzyloxycarbonyl group . The reaction conditions include maintaining a temperature of around 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Wirkmechanismus

The primary mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate involves the protection of the amino group of lysine. The benzyloxycarbonyl group prevents unwanted reactions during peptide synthesis by blocking the reactive amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides effective protection for the amino group, making it a valuable tool in the synthesis of complex peptides and proteins .

Eigenschaften

Molekularformel

C21H26N2O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1

InChI-Schlüssel

BLQSAXJSJHUEIQ-LJQANCHMSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.